molecular formula C15H23BrN2O3S B13370799 3-bromo-2,4,6-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

3-bromo-2,4,6-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Cat. No.: B13370799
M. Wt: 391.3 g/mol
InChI Key: ULWYQYAOTMDDBJ-UHFFFAOYSA-N
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Description

3-bromo-2,4,6-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, three methyl groups, a morpholine ring, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C15H23BrN2O3S

Molecular Weight

391.3 g/mol

IUPAC Name

3-bromo-2,4,6-trimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C15H23BrN2O3S/c1-11-10-12(2)15(13(3)14(11)16)22(19,20)17-4-5-18-6-8-21-9-7-18/h10,17H,4-9H2,1-3H3

InChI Key

ULWYQYAOTMDDBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NCCN2CCOCC2)C)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2,4,6-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide typically involves multiple steps. One common method starts with the bromination of 2,4,6-trimethylbenzenesulfonamide using bromine in the presence of a catalyst. The resulting intermediate is then reacted with 2-(4-morpholinyl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2,4,6-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic solutions are used to facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

3-bromo-2,4,6-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-2,4,6-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The bromine atom and morpholine ring may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-2,4,6-trimethylaniline
  • 2,4,6-trimethylbenzenesulfonamide
  • N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Uniqueness

3-bromo-2,4,6-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, multiple methyl groups, and the morpholine ring distinguishes it from other similar compounds, providing unique properties for various applications.

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